molecular formula C16H19Cl2N5O3S B14928487 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)piperidine-4-carboxamide

Cat. No.: B14928487
M. Wt: 432.3 g/mol
InChI Key: BOQIQDJFIXJTDW-UHFFFAOYSA-N
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Description

N~4~-[1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is a complex organic compound that features a triazole ring, a piperidine ring, and a dichlorobenzyl group

Properties

Molecular Formula

C16H19Cl2N5O3S

Molecular Weight

432.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-1-methylsulfonylpiperidine-4-carboxamide

InChI

InChI=1S/C16H19Cl2N5O3S/c1-27(25,26)23-6-4-11(5-7-23)15(24)20-16-19-10-22(21-16)9-12-2-3-13(17)8-14(12)18/h2-3,8,10-11H,4-7,9H2,1H3,(H,20,21,24)

InChI Key

BOQIQDJFIXJTDW-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Dichlorobenzyl Group: The dichlorobenzyl group is introduced via a nucleophilic substitution reaction, where the triazole ring reacts with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Final Coupling: The final step involves coupling the triazole and piperidine intermediates using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N~4~-[1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazole derivatives.

Scientific Research Applications

N~4~-[1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmaceuticals: It is explored as a lead compound for the development of new therapeutic agents.

    Industry: The compound is used in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N4-[1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound inhibits enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It binds to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzyl Alcohol: Shares the dichlorobenzyl group but lacks the triazole and piperidine rings.

    1-(2,4-Dichlorobenzyl)piperazine: Contains the dichlorobenzyl and piperidine rings but lacks the triazole ring.

    2-(2,4-Dichlorobenzyl)-1H-benzimidazole: Contains the dichlorobenzyl group and a benzimidazole ring instead of the triazole and piperidine rings.

Uniqueness

N~4~-[1-(2,4-Dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-1-(methylsulfonyl)-4-piperidinecarboxamide is unique due to its combination of a triazole ring, a piperidine ring, and a dichlorobenzyl group, which imparts distinct chemical and biological properties compared to similar compounds.

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